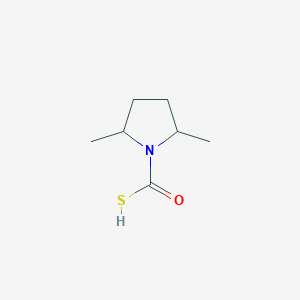
2,5-dimethylpyrrolidine-1-carbothioic S-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylpyrrolidine-1-carbothioic S-acid is a chemical compound with the molecular formula C7H13NS It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylpyrrolidine-1-carbothioic S-acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethylpyrrolidine, which can be obtained from commercially available starting materials.
Thioester Formation: The key step involves the introduction of the carbothioic S-acid group. This can be achieved through a reaction with a suitable thioester reagent under controlled conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the efficiency of the reaction.
Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2,5-Dimethylpyrrolidine-1-carbothioic S-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioic S-acid group to other functional groups such as thiols.
Substitution: The compound can participate in substitution reactions, where the carbothioic S-acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and other substituted derivatives of this compound.
科学的研究の応用
2,5-Dimethylpyrrolidine-1-carbothioic S-acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,5-dimethylpyrrolidine-1-carbothioic S-acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: It may inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: The compound can interact with cellular receptors, affecting signal transduction processes.
Alter Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrrolidine: A closely related compound with similar structural features but lacking the carbothioic S-acid group.
2,2-Dimethylpyrrolidine: Another derivative of pyrrolidine with different substitution patterns.
2,6-Dimethylpiperazine: A six-membered ring analog with similar chemical properties.
Uniqueness
2,5-Dimethylpyrrolidine-1-carbothioic S-acid is unique due to the presence of the carbothioic S-acid group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
特性
CAS番号 |
726116-84-3 |
|---|---|
分子式 |
C7H13NOS |
分子量 |
159.25 g/mol |
IUPAC名 |
2,5-dimethylpyrrolidine-1-carbothioic S-acid |
InChI |
InChI=1S/C7H13NOS/c1-5-3-4-6(2)8(5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChIキー |
LHXSHVOXVDIWDP-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(N1C(=O)S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


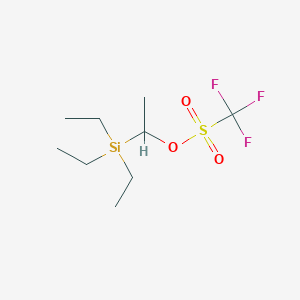
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B15160542.png)
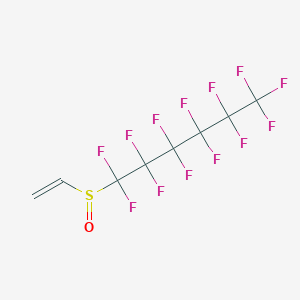

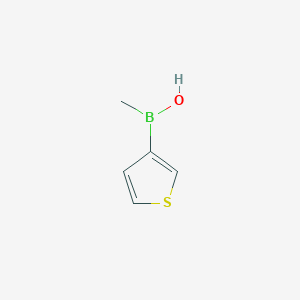
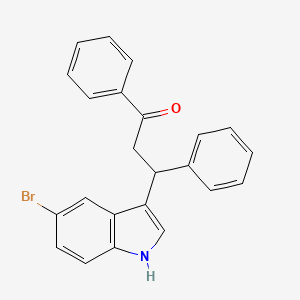
![3-{[1-(4-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B15160578.png)
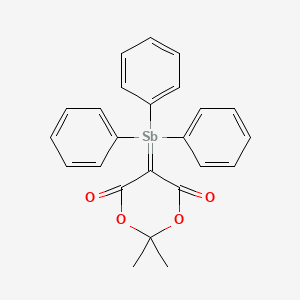
![Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate](/img/structure/B15160588.png)
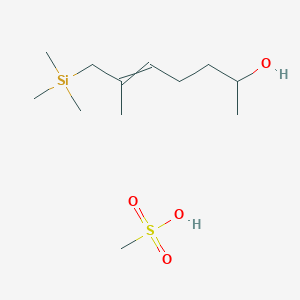
![(7R)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B15160601.png)
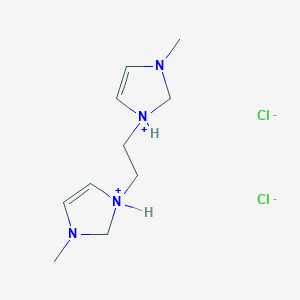
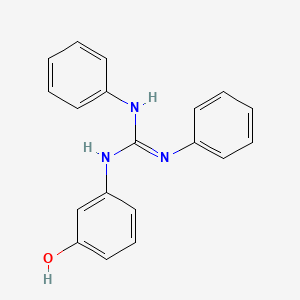
![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)
